

# A Comparative Purity Assessment of Commercial 4-Fluoro-2-methoxy-5-nitroaniline

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## Compound of Interest

Compound Name: 4-Fluoro-2-methoxy-5-nitroaniline

Cat. No.: B580436

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Commercial Grade **4-Fluoro-2-methoxy-5-nitroaniline** and an Alternative, with Supporting Experimental Data.

In the synthesis of complex pharmaceutical compounds, the purity of starting materials is paramount. **4-Fluoro-2-methoxy-5-nitroaniline** is a key intermediate in the production of several targeted cancer therapies. Its purity can significantly impact the yield, impurity profile, and overall safety of the final active pharmaceutical ingredient (API). This guide provides a comparative assessment of the purity of commercially available **4-Fluoro-2-methoxy-5-nitroaniline** from various suppliers and compares it with a potential alternative, 2,4-Difluoro-5-nitroaniline.

## Executive Summary

Purity analysis of commercial **4-Fluoro-2-methoxy-5-nitroaniline** reveals that while most suppliers offer a high-purity product (typically >98%), the nature and quantity of impurities can vary. The most common analytical methods for purity determination are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS). Potential impurities often stem from the synthesis process and may include starting materials such as 4-fluoro-2-methoxyaniline, regioisomers formed during nitration, and residual solvents. As an alternative, 2,4-Difluoro-5-nitroaniline offers a different impurity profile due to its distinct synthesis route, which may be advantageous in certain synthetic pathways.

## Purity Comparison of Commercial Batches

The following table summarizes the purity data of **4-Fluoro-2-methoxy-5-nitroaniline** from several commercial suppliers, alongside data for 2,4-Difluoro-5-nitroaniline for comparison.

Compound	Supplier	Purity (by HPLC/GC)	Method	Melting Point (°C)	Appearance
4-Fluoro-2-methoxy-5-nitroaniline	Supplier A	>99.5%	HPLC	138-140	Yellow to orange crystalline powder
4-Fluoro-2-methoxy-5-nitroaniline	Supplier B	>98.0%	GC	137-141	Yellow to brown powder
4-Fluoro-2-methoxy-5-nitroaniline	Supplier C	>99.0%	HPLC	139-142	Bright yellow crystals
Alternative: 2,4-Difluoro-5-nitroaniline	Supplier D	>98%	GC	94-96	Brown to black solid

## Potential Impurities in 4-Fluoro-2-methoxy-5-nitroaniline

The synthesis of **4-Fluoro-2-methoxy-5-nitroaniline** typically involves the nitration of 4-fluoro-2-methoxyaniline.<sup>[1]</sup> This process can lead to the formation of several impurities:

- **Unreacted Starting Material:** 4-fluoro-2-methoxyaniline.
- **Isomeric Byproducts:** Nitration at other positions on the aromatic ring can lead to the formation of isomers, such as 4-fluoro-2-methoxy-3-nitroaniline and 4-fluoro-2-methoxy-6-nitroaniline.
- **Over-nitrated Products:** Dinitro compounds may be formed under harsh nitration conditions.

- Residual Solvents and Reagents: Such as sulfuric acid and nitric acid.

The presence of these impurities can be monitored and quantified using the analytical methods detailed below.

## Experimental Protocols

### High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for the quantitative analysis of **4-Fluoro-2-methoxy-5-nitroaniline** and the detection of non-volatile impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
  - Start with 30% acetonitrile and increase to 90% over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile.

### Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

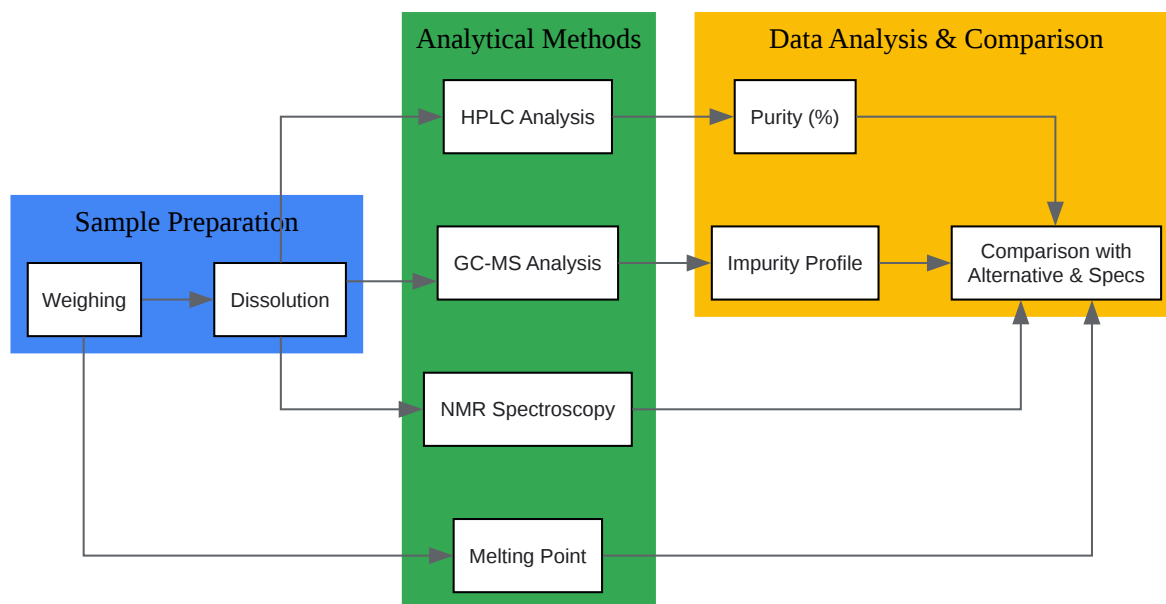
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

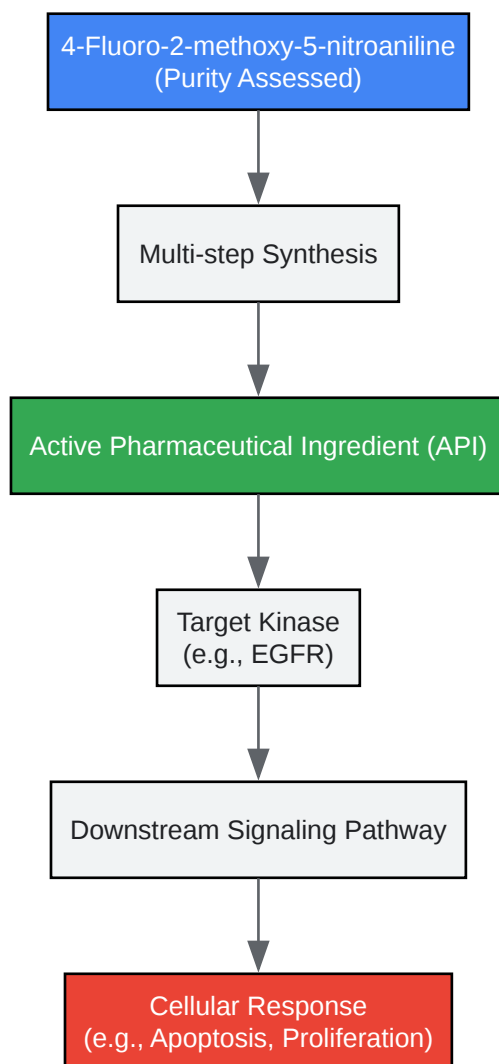
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program:
  - Initial temperature of 100°C, hold for 2 minutes.
  - Ramp to 280°C at 15°C/min.
  - Hold at 280°C for 5 minutes.
- Injector Temperature: 250°C.
- MS Detector: Electron Ionization (EI) mode.
- Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

## Visualizing the Assessment Workflow

The following diagrams illustrate the logical workflow for assessing the purity of **4-Fluoro-2-methoxy-5-nitroaniline** and the general signaling pathway consideration for its use in drug development.





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## References

- 1. benchchem.com [benchchem.com]
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